4-Iodo-3-isopropoxy-N-methylbenzamide
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Overview
Description
4-Iodo-3-isopropoxy-N-methylbenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of an iodine atom at the 4-position, an isopropoxy group at the 3-position, and a methyl group attached to the nitrogen atom of the benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodo-3-isopropoxy-N-methylbenzamide typically involves the following steps:
Isopropoxylation: The isopropoxy group can be introduced at the 3-position through a nucleophilic substitution reaction using isopropyl alcohol and a suitable base.
Amidation: The final step involves the formation of the benzamide structure by reacting the intermediate with methylamine under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Iodo-3-isopropoxy-N-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the removal of the iodine atom or reduction of the amide group.
Substitution: The iodine atom can be substituted with other nucleophiles through reactions such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Deiodinated compounds or reduced amides.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
4-Iodo-3-isopropoxy-N-methylbenzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Iodo-3-isopropoxy-N-methylbenzamide involves its interaction with specific molecular targets and pathways. The iodine atom and isopropoxy group contribute to its binding affinity and specificity towards certain enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Iodo-3-methoxy-N-methylbenzamide: Similar structure but with a methoxy group instead of an isopropoxy group.
4-Bromo-3-isopropoxy-N-methylbenzamide: Similar structure but with a bromine atom instead of an iodine atom.
3-Isopropoxy-N-methylbenzamide: Lacks the iodine atom at the 4-position.
Uniqueness
4-Iodo-3-isopropoxy-N-methylbenzamide is unique due to the presence of both the iodine atom and the isopropoxy group, which confer distinct chemical and biological properties. These features make it a valuable compound for various research applications and differentiate it from other similar compounds.
Properties
IUPAC Name |
4-iodo-N-methyl-3-propan-2-yloxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14INO2/c1-7(2)15-10-6-8(11(14)13-3)4-5-9(10)12/h4-7H,1-3H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVHGLNGQAXUGIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1)C(=O)NC)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14INO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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